Cas no 2137644-64-3 (2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine)
2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2137644-64-3
- EN300-803416
- 2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine
- 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine
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- Inchi: 1S/C11H15ClN2O/c1-5-15-8(4)10-6-9(7(2)3)13-11(12)14-10/h6-7H,4-5H2,1-3H3
- InChI Key: OABGUOCDDNYYNL-UHFFFAOYSA-N
- SMILES: ClC1=NC(C(=C)OCC)=CC(C(C)C)=N1
Computed Properties
- Exact Mass: 226.0872908g/mol
- Monoisotopic Mass: 226.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35Ų
2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803416-1.0g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 1.0g |
$1057.0 | 2024-05-21 | |
| Enamine | EN300-803416-0.05g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 0.05g |
$888.0 | 2024-05-21 | |
| Enamine | EN300-803416-0.1g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 0.1g |
$930.0 | 2024-05-21 | |
| Enamine | EN300-803416-0.25g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 0.25g |
$972.0 | 2024-05-21 | |
| Enamine | EN300-803416-0.5g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 0.5g |
$1014.0 | 2024-05-21 | |
| Enamine | EN300-803416-2.5g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 2.5g |
$2071.0 | 2024-05-21 | |
| Enamine | EN300-803416-5.0g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 5.0g |
$3065.0 | 2024-05-21 | |
| Enamine | EN300-803416-10.0g |
2-chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine |
2137644-64-3 | 95% | 10.0g |
$4545.0 | 2024-05-21 |
2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine
Professional Introduction to 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine (CAS No. 2137644-64-3)
2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine, with the chemical identifier CAS No. 2137644-64-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyrimidine core, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry. The compound's unique substitution pattern, incorporating both chloro and ethoxyethenyl groups, alongside an isopropyl substituent, makes it a valuable intermediate for the development of novel therapeutic agents.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous clinically relevant drugs featuring this motif. Pyrimidines are integral to nucleic acid structures, making them crucial for biological processes such as DNA and RNA synthesis. Consequently, derivatives of pyrimidine have been extensively explored for their pharmacological properties. Among these derivatives, 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine stands out due to its ability to serve as a precursor for more complex molecules through various functionalization reactions.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The compound's structure allows for modifications that can enhance binding affinity to specific enzymes or receptors, making it a promising candidate for the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. For instance, the presence of the chloro group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can fine-tune the pharmacological profile of the final product.
The ethoxyethenyl moiety in 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine introduces a double bond that can participate in Diels-Alder reactions or other cycloaddition processes, further expanding its synthetic utility. This feature is particularly valuable in constructing complex cyclic frameworks often found in biologically active molecules. Additionally, the isopropyl group enhances lipophilicity, which can be critical for drug absorption and distribution within the body.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecular entities like 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine. Machine learning algorithms can predict binding affinities and metabolic stability, allowing researchers to optimize molecular structures before conducting expensive wet-lab experiments. This integration of computational methods with traditional synthetic approaches has significantly accelerated the drug discovery pipeline.
The compound's potential applications extend beyond oncology. Emerging research suggests that pyrimidine derivatives may play a role in treating infectious diseases and neurodegenerative disorders. For example, studies have demonstrated that certain pyrimidine-based compounds exhibit antiviral activity by inhibiting viral polymerases or disrupting replication mechanisms. The structural flexibility of 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine makes it an attractive scaffold for designing molecules with such therapeutic effects.
In conclusion, 2-Chloro-4-(1-ethoxyethenyl)-6-(propan-2-yl)pyrimidine (CAS No. 2137644-64-3) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and synthetic versatility position it as a key intermediate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and related derivatives, its importance in medicinal chemistry is likely to grow further.
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